![molecular formula C21H20N2O5S B2630409 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate CAS No. 877637-19-9](/img/structure/B2630409.png)
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate
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Description
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of novel chemical structures incorporating the 4,6-dimethylpyrimidin-2-yl moiety has shown significant antibacterial activity. For example, compounds synthesized for their antibacterial efficacy against a spectrum of Gram-positive and Gram-negative bacteria have been reported, highlighting the potential of these compounds in the development of new antimicrobial agents (Aggarwal, Rani, Sharma, & Aneja, 2013). Further studies on pyrimidine derivatives demonstrated their high herbicidal activity, suggesting applications in agricultural science to manage weed populations (Jiang, Wang, Wang, & Teng, 2010).
Synthesis and Evaluation in Material Science
The structural and stability analyses of complexes formed by 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols have provided insights into their potential applications in material science, particularly regarding their stability at high temperatures and the formation of complexes through intermolecular hydrogen bonding (Erkin, Gurzhii, Klaptyuk, Firsanova, & Krutikov, 2017).
Crystal Structure Analysis
Crystal structure analyses have contributed to the understanding of molecular configurations and intermolecular interactions, essential for the design of materials with specific properties. The preparation, crystal structure, and theoretical calculation of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provided valuable data for further research in crystallography and material design (Ren, Song, Huang, Ma, Wang, Hu, & Wen, 2006).
Antifungal and Antitumor Applications
The exploration of antifungal and antitumor applications has also been a significant area of research. Compounds containing the 4,6-dimethylpyrimidin-2-yl moiety have been evaluated for their efficacy against various fungi and cancer cell lines, indicating the potential for developing new therapeutic agents. Studies have shown that certain derivatives exhibit promising antifungal and antitumor activities, warranting further investigation into their mechanisms of action and therapeutic potential (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017); (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-13-6-4-5-7-18(13)27-11-20(25)28-19-10-26-16(9-17(19)24)12-29-21-22-14(2)8-15(3)23-21/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENPRAUBCINMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate |
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